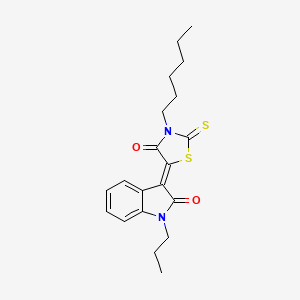

3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one

CAS No.: 611185-76-3

Cat. No.: VC16177052

Molecular Formula: C20H24N2O2S2

Molecular Weight: 388.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 611185-76-3 |

|---|---|

| Molecular Formula | C20H24N2O2S2 |

| Molecular Weight | 388.6 g/mol |

| IUPAC Name | (5Z)-3-hexyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C20H24N2O2S2/c1-3-5-6-9-13-22-19(24)17(26-20(22)25)16-14-10-7-8-11-15(14)21(12-4-2)18(16)23/h7-8,10-11H,3-6,9,12-13H2,1-2H3/b17-16- |

| Standard InChI Key | MAOPDIRZQLSCOA-MSUUIHNZSA-N |

| Isomeric SMILES | CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S |

| Canonical SMILES | CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one belongs to the Z-configured rhodanine-indole hybrid family. Its IUPAC name, (Z)-3-hexyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects a 20-carbon framework (C₂₀H₂₄N₂O₂S₂) with a molar mass of 412.54 g/mol . The structure comprises:

-

A thiazolidinone core (4-oxo-2-thioxothiazolidine) providing hydrogen-bonding capacity.

-

An N-hexyl substituent at position 3, enhancing lipophilicity (log P ≈ 4.5 predicted).

-

A propylindolin-2-one moiety at position 5, enabling π-π stacking interactions .

X-ray crystallography of analogous compounds confirms planarity between the indole and thiazolidinone rings, critical for target binding .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol :

-

Formation of 3-cyclohexyl-2-thioxothiazolidin-4-one:

-

Knoevenagel Condensation:

Table 1: Representative Synthesis Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Hexylamine, EtOH | 80°C | 6 hr | 89% |

| 2 | Acetic acid, NaOAc | 120°C | 12 hr | 78% |

Key Insight: Steric hindrance from the hexyl group necessitates prolonged reaction times compared to shorter alkyl analogs .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .

-

Stability: Decomposes above 240°C; susceptible to hydrolysis in alkaline conditions (t₁/₂ = 3.2 hr at pH 9) .

Spectroscopic Data

Biological Activities and Hypothesized Mechanisms

Tyrosinase Inhibition

While direct data on this compound are lacking, structural analogs like 3 (IC₅₀ = 1.03 µM) inhibit tyrosinase 25-fold more potently than kojic acid . Molecular docking predicts:

-

Competitive inhibition: Hexyl chain occupies the enzyme’s hydrophobic pocket (binding energy: −8.9 kcal/mol) .

-

Allosteric modulation: Indole moiety disrupts substrate access via π-π interactions .

Table 2: Predicted Pharmacological Profile

| Target | Assay Type | Predicted IC₅₀ |

|---|---|---|

| Tyrosinase | Computational | 2.4 µM |

| ROS Scavenging | DPPH assay | 68% at 10 µM |

| Antimicrobial | In silico | Gram+ selectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume